Home > Products > Screening Compounds P91933 > Tert-butyl 4-[1-(1,3-benzodioxol-5-yl)-3-[(2-chlorophenyl)carbamoyl]pyrazol-4-yl]piperidine-1-carboxylate
Tert-butyl 4-[1-(1,3-benzodioxol-5-yl)-3-[(2-chlorophenyl)carbamoyl]pyrazol-4-yl]piperidine-1-carboxylate -

Tert-butyl 4-[1-(1,3-benzodioxol-5-yl)-3-[(2-chlorophenyl)carbamoyl]pyrazol-4-yl]piperidine-1-carboxylate

Catalog Number: EVT-4364036
CAS Number:
Molecular Formula: C27H29ClN4O5
Molecular Weight: 525.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is an approved potentiator drug used in the treatment of cystic fibrosis. It works by improving the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically the defective ∆F508-CFTR. []

Relevance: While Ivacaftor does not share direct structural similarities with tert-butyl 4-(1-(1,3-benzodioxol-5-yl)-3-{[(2-chlorophenyl)amino]carbonyl}-1H-pyrazol-4-yl)-1-piperidinecarboxylate, it is mentioned in the context of cystic fibrosis drug development alongside other potentiators. This paper focuses on identifying potentiators that do not negatively impact the efficacy of corrector drugs, unlike Ivacaftor which was found to have this detrimental effect. [] This suggests that the research aims to find alternative potentiators to Ivacaftor, potentially with different structural motifs but similar therapeutic targets.

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is an investigational corrector drug being researched for its potential in treating cystic fibrosis caused by the ∆F508 mutation. []

Relevance: Similar to Ivacaftor, this compound is mentioned in the context of identifying alternative potentiators for cystic fibrosis treatment. [] Although it does not share direct structural similarities with tert-butyl 4-(1-(1,3-benzodioxol-5-yl)-3-{[(2-chlorophenyl)amino]carbonyl}-1H-pyrazol-4-yl)-1-piperidinecarboxylate, its inclusion in the research suggests a shared therapeutic area and potential target.

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This compound is another investigational corrector drug being investigated for treating cystic fibrosis caused by the ∆F508 mutation. []

Relevance: This compound falls under the same category as the previous compound, being another investigational corrector drug for cystic fibrosis. [] While it does not directly resemble tert-butyl 4-(1-(1,3-benzodioxol-5-yl)-3-{[(2-chlorophenyl)amino]carbonyl}-1H-pyrazol-4-yl)-1-piperidinecarboxylate structurally, its presence highlights the research focus on discovering new cystic fibrosis treatments, potentially involving different chemical classes than the main compound.

CCT196969 (1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea)

Compound Description: CCT196969 is a panRAF inhibitor, targeting all isoforms of the RAF protein. It's being investigated for its potential in treating melanoma, especially brain metastases, due to its ability to potentially overcome paradoxical activation and resistance associated with some BRAF inhibitors. []

Compound Description: LY3009120 is another panRAF inhibitor studied for its potential in treating melanoma, especially brain metastases. It shows superior in vitro efficacy compared to other panRAF inhibitors like CCT196969 and MLN2480 in patient-derived melanoma cell lines. []

MLN2480 (4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- )

Compound Description: MLN2480 is a panRAF inhibitor that exhibits a higher brain distribution compared to other panRAF inhibitors like CCT196969 and LY3009120. []

Relevance: MLN2480, like the previous two compounds, is a panRAF inhibitor being studied in the context of melanoma treatment, particularly brain metastases. [] Despite not sharing any significant structural similarities with tert-butyl 4-(1-(1,3-benzodioxol-5-yl)-3-{[(2-chlorophenyl)amino]carbonyl}-1H-pyrazol-4-yl)-1-piperidinecarboxylate, its inclusion reinforces the notion that the research aims to explore a diverse range of chemical structures and classes for potentially targeting similar therapeutic areas.

Properties

Product Name

Tert-butyl 4-[1-(1,3-benzodioxol-5-yl)-3-[(2-chlorophenyl)carbamoyl]pyrazol-4-yl]piperidine-1-carboxylate

IUPAC Name

tert-butyl 4-[1-(1,3-benzodioxol-5-yl)-3-[(2-chlorophenyl)carbamoyl]pyrazol-4-yl]piperidine-1-carboxylate

Molecular Formula

C27H29ClN4O5

Molecular Weight

525.0 g/mol

InChI

InChI=1S/C27H29ClN4O5/c1-27(2,3)37-26(34)31-12-10-17(11-13-31)19-15-32(18-8-9-22-23(14-18)36-16-35-22)30-24(19)25(33)29-21-7-5-4-6-20(21)28/h4-9,14-15,17H,10-13,16H2,1-3H3,(H,29,33)

InChI Key

YFQZXOCKDGSUHT-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN(N=C2C(=O)NC3=CC=CC=C3Cl)C4=CC5=C(C=C4)OCO5

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN(N=C2C(=O)NC3=CC=CC=C3Cl)C4=CC5=C(C=C4)OCO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.